Magnesium didocosanoate

説明

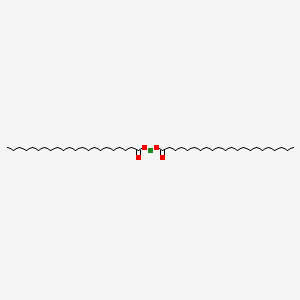

Magnesium didocosanoate is a compound with the molecular formula C22H43MgO2 and a molecular weight of 363.8801 . It is also known as docosanoate, magnesium salt .

Synthesis Analysis

The synthesis of magnesium compounds, including magnesium didocosanoate, often involves various techniques such as solid-state reaction, conventional high-temperature, thermal decomposition of precursors, simultaneous hydrolysis, sol–gel method, and co-precipitation . For instance, magnesium dititanate nanoparticles were successfully manufactured using the modified aqueous co-precipitation approach .Molecular Structure Analysis

Magnesium didocosanoate has a molecular structure characterized by the presence of magnesium ions, which are the fourth most common cation in the body and the second most common intracellular cation . The structure of magnesium compounds is often analyzed using techniques such as X-ray diffraction (XRD), transmission electron microscope (TEM), and Fourier-transform infrared (FT-IR) .Chemical Reactions Analysis

Magnesium, the key component of magnesium didocosanoate, is known to react with oxygen at room temperature, forming a passivating layer of MgO on the surface . When ignited, magnesium reacts with both oxygen and nitrogen forming a mixture of magnesium oxide, MgO, and magnesium nitride, Mg3N2 .Physical And Chemical Properties Analysis

Magnesium, the key component of magnesium didocosanoate, is a silvery metal that is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It has a high negative standard reduction potential and a unique crystal structure . Its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .科学的研究の応用

Magnesium's Role in Health and Disease

Magnesium is essential for human health, participating in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its importance spans across various physiological processes, particularly in the brain, heart, and skeletal muscles. Magnesium supplementation has shown benefits in treating conditions like preeclampsia, migraines, depression, coronary artery disease, and asthma. Understanding magnesium's systemic effects could hint at magnesium didocosanoate's potential applications in health and disease management (J. D. de Baaij, J. Hoenderop, & R. Bindels, 2015).

Magnesium Alloys in Orthopedic Implants

Research on magnesium alloys for orthopedic applications emphasizes their advantages over traditional implants due to their biocompatibility, mechanical properties, and biodegradability. Alloying and surface modification techniques improve their performance, indicating a potential research avenue for magnesium didocosanoate in enhancing material properties for biomedical applications (R. Radha & D. Sreekanth, 2017).

Corrosion Resistance and Biodegradability

The study of magnesium's corrosion, particularly in biodegradable implants, highlights the material's promise and challenges in medical applications. The balance between maintaining sufficient mechanical integrity and ensuring safe degradation rates in the body is critical. Magnesium didocosanoate could play a role in the development of coatings or alloys designed to modulate these properties for specific applications (N. Kirkland, N. Birbilis, & M. Staiger, 2012).

Functionalized Polymer Coatings on Magnesium Alloys

Advances in polymeric coatings on magnesium alloys for biomedical applications suggest a potential area where magnesium didocosanoate might find relevance. These coatings aim to improve corrosion resistance and biocompatibility, essential for the successful use of magnesium-based implants. The development of novel coatings incorporating magnesium didocosanoate could offer targeted improvements in these areas (Ling-Yu Li et al., 2018).

Agricultural Applications of Magnesium Oxide Nanoparticles

The antibacterial properties of magnesium oxide nanoparticles against plant pathogens reveal magnesium's potential in agricultural applications. Given magnesium didocosanoate's chemical characteristics, research into its efficacy as an antibacterial or antifungal agent in agriculture could be a promising direction. This application could lead to safer, more efficient ways to protect crops from diseases (Lin Cai et al., 2018).

Safety And Hazards

Magnesium compounds, including magnesium didocosanoate, can be hazardous. For instance, magnesium sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its corrosive nature to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

将来の方向性

Magnesium, the key component of magnesium didocosanoate, is becoming increasingly linked to chronic disease—predominantly due to magnesium deficiency (hypomagnesemia) . Future research directions include exploring the role of magnesium in infectious diseases, including COVID-19 , and its potential applications in the fields of energy conversion and storage .

特性

IUPAC Name |

magnesium;docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVOBQZMOXRAL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195756 | |

| Record name | Magnesium didocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium didocosanoate | |

CAS RN |

43168-33-8 | |

| Record name | Magnesium didocosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium didocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium didocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)